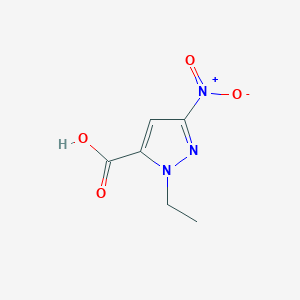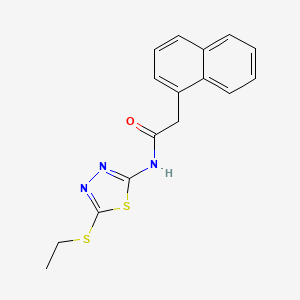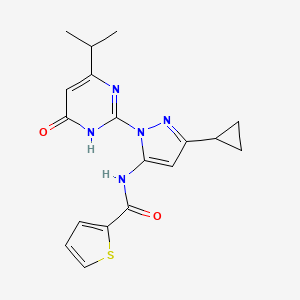
1-Ethyl-3-Nitro-1H-Pyrazol-5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid”, often involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction conditions are usually mild, and the reactions offer broad substrate scope and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of “1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid” can be represented by the molecular formula C7H9N2O2 . The InChI Key of this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-M .Chemical Reactions Analysis
Pyrazole compounds, including “1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical and Chemical Properties Analysis
“1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid” appears as white to cream or pale yellow crystals or powder . It has an assay (Aqueous acid-base Titration) of ≥96.0 to ≤104.0% . Its melting point ranges from 136.0 to 145.0°C .Wissenschaftliche Forschungsanwendungen
Kristallographie
Die Verbindung kann in kristallographischen Studien verwendet werden. Zum Beispiel wurde eine ähnliche Verbindung, 1-Methyl-3-Propyl-4-Nitro-1H-Pyrazol-5-carbonsäure, hinsichtlich ihrer Kristallstruktur untersucht .
Synthetische Zwischenprodukte
Pyrazol-haltige Verbindungen, einschließlich 1-Ethyl-3-Nitro-1H-Pyrazol-5-carbonsäure, haben sich als vielseitige synthetische Zwischenprodukte bei der Herstellung relevanter Chemikalien in verschiedenen Bereichen bewährt .
Biologische Anwendungen
Es wurde festgestellt, dass Pyrazolderivate eine Reihe bemerkenswerter biologischer Eigenschaften aufweisen, darunter antibakterielle, entzündungshemmende, krebshemmende, schmerzlindernde, krampflösende, wurmtreibende und antioxidative Wirkungen .
Materialwissenschaften
Im Bereich der Materialwissenschaften können Pyrazol-haltige Verbindungen aufgrund ihrer einzigartigen Eigenschaften verwendet werden .
Industrielle Anwendungen
Pyrazolderivate werden auch in industriellen Bereichen eingesetzt und tragen zur Synthese verschiedener industriell wichtiger Chemikalien bei .
D-Aminosäureoxidase-Inhibitor
Eine ähnliche Verbindung, 3-Methylpyrazol-5-carbonsäure, ist ein potenter und selektiver D-Aminosäureoxidase (DAO)-Inhibitor, der DAO-Zellen vor oxidativem Stress schützt, der durch D-Serin induziert wird .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include 1-ethyl-3-nitro-1h-pyrazole-5-carboxylic acid, have been extensively studied and are known to exhibit diverse biological activities . They have been found to act as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The specific targets for these actions vary widely and are often dependent on the specific structure and functional groups present in the pyrazole derivative.
Mode of Action
The mode of action of pyrazole derivatives often involves interaction with biological targets, leading to changes in cellular processes . The nitro group in 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways related to inflammation, cancer, diabetes, and microbial infections .
Pharmacokinetics
The presence of the carboxylic acid group could potentially influence its absorption and distribution, as this group can form hydrogen bonds with biological molecules and can ionize under physiological conditions .
Result of Action
Given the diverse biological activities of pyrazole derivatives, the effects could potentially include inhibition of microbial growth, reduction of inflammation, inhibition of cancer cell proliferation, and modulation of blood glucose levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the stability and activity of the compound .
Eigenschaften
IUPAC Name |
2-ethyl-5-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-8-4(6(10)11)3-5(7-8)9(12)13/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBVWZZYIPQLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B2576292.png)
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)
![Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2576299.png)
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)

![2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2576302.png)
![Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2576303.png)

![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2576306.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+](/img/structure/B2576308.png)

